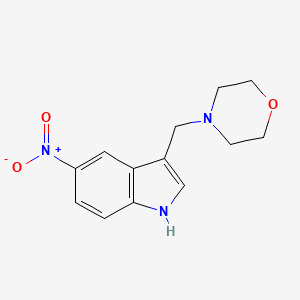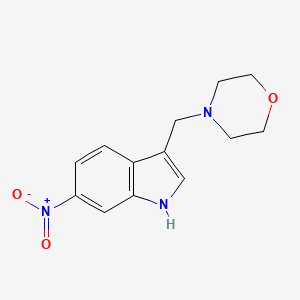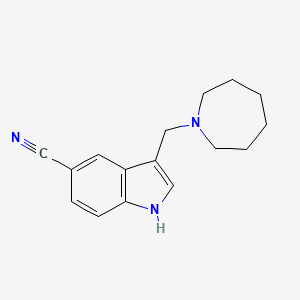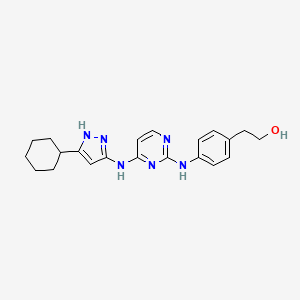
2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol is a complex organic molecule known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industrial processes. Its unique structural features contribute to a wide range of chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol involves a multi-step organic synthesis process, typically beginning with the construction of the 5-Cyclohexyl-1H-pyrazole core. Subsequent steps include functionalization of the pyrazole ring, coupling with a pyrimidine derivative, and final attachment of the phenyl ethanol moiety. The reaction conditions often require specific catalysts, controlled temperatures, and purification steps to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound generally involve scalable synthetic routes optimized for cost-efficiency and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form oxidized derivatives.
Reduction: : Reduction processes to alter specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitutions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reagents including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives that retain the core structure but with modified functional groups.
Scientific Research Applications
This compound has significant scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: : Explored for therapeutic applications due to its potential bioactivity.
Industry: : Applied in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to specific sites, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Compared to similar compounds, 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol stands out due to its unique structural features and versatile applications. Some similar compounds include:
2-(4-((4-((5-Phenyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol.
2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)methanol.
These compounds share structural similarities but differ in specific substituents, influencing their chemical properties and applications.
Properties
IUPAC Name |
2-[4-[[4-[(5-cyclohexyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c28-13-11-15-6-8-17(9-7-15)23-21-22-12-10-19(25-21)24-20-14-18(26-27-20)16-4-2-1-3-5-16/h6-10,12,14,16,28H,1-5,11,13H2,(H3,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZSTMBPNOIMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Chlorosulfonyl-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester](/img/structure/B8026576.png)

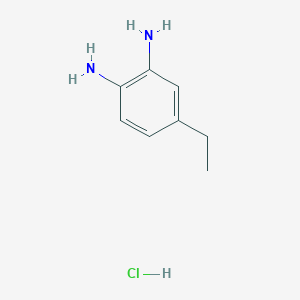
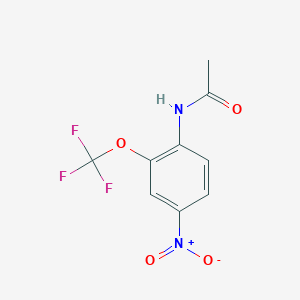
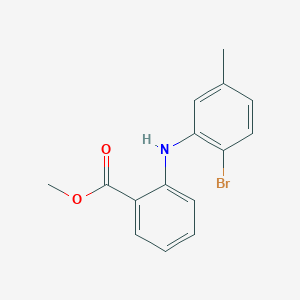
![8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8026614.png)

![3-Benzylamino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B8026637.png)
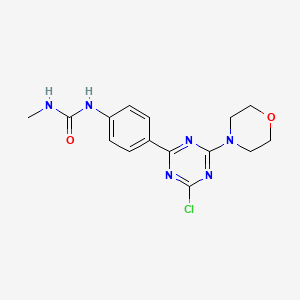
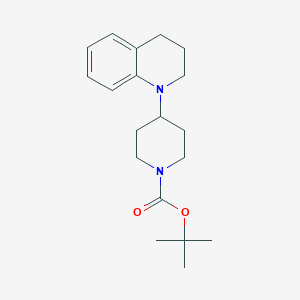
![Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B8026651.png)
